molecular formula C12H14BrN4NaO3S B10859859 Sodium N(sup 1)-(5-bromo-4,6-dimethyl-2-pyrimidinyl)sulfanilamide, monohydrate CAS No. 6101-20-8

Sodium N(sup 1)-(5-bromo-4,6-dimethyl-2-pyrimidinyl)sulfanilamide, monohydrate

Cat. No.: B10859859
CAS No.: 6101-20-8
M. Wt: 397.23 g/mol
InChI Key: RFIVRKPJMTYCIP-UHFFFAOYSA-N
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Description

Sodium N(sup 1)-(5-bromo-4,6-dimethyl-2-pyrimidinyl)sulfanilamide, monohydrate is a compound belonging to the class of sulfonamides, which are known for their broad spectrum of antibacterial activity. This compound is characterized by the presence of a sulfanilamide group attached to a pyrimidine ring, which is further substituted with bromine and methyl groups. The monohydrate form indicates that the compound includes one molecule of water in its crystalline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium N(sup 1)-(5-bromo-4,6-dimethyl-2-pyrimidinyl)sulfanilamide typically involves the reaction of 5-bromo-4,6-dimethyl-2-pyrimidinylamine with sulfanilamide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Starting Materials: 5-bromo-4,6-dimethyl-2-pyrimidinylamine and sulfanilamide.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified by recrystallization from an appropriate solvent to obtain the pure compound in its monohydrate form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium N(sup 1)-(5-bromo-4,6-dimethyl-2-pyrimidinyl)sulfanilamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfanilamide group can participate in redox reactions, leading to the formation of sulfonic acids or sulfinic acids.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the sulfanilamide group.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Acids and Bases: For hydrolysis reactions, common reagents include hydrochloric acid, sulfuric acid, sodium hydroxide, and potassium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

    Oxidation Products: Sulfonic acids or sulfinic acids.

    Hydrolysis Products: Breakdown products of the sulfanilamide group, such as sulfanilic acid.

Scientific Research Applications

Sodium N(sup 1)-(5-bromo-4,6-dimethyl-2-pyrimidinyl)sulfanilamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: Studied for its antibacterial properties and potential use in developing new antimicrobial agents.

    Medicine: Investigated for its potential therapeutic applications in treating bacterial infections.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The antibacterial activity of Sodium N(sup 1)-(5-bromo-4,6-dimethyl-2-pyrimidinyl)sulfanilamide is primarily due to its ability to inhibit the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is essential for their growth and replication. By inhibiting this enzyme, the compound effectively prevents the bacteria from synthesizing folic acid, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: Another sulfonamide with a similar structure but different substituents on the pyrimidine ring.

    Sulfadiazine: A sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.

Uniqueness

Sodium N(sup 1)-(5-bromo-4,6-dimethyl-2-pyrimidinyl)sulfanilamide is unique due to the presence of the bromine atom and the specific substitution pattern on the pyrimidine ring, which may confer distinct antibacterial properties and pharmacokinetic profiles compared to other sulfonamides.

Properties

CAS No.

6101-20-8

Molecular Formula

C12H14BrN4NaO3S

Molecular Weight

397.23 g/mol

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(5-bromo-4,6-dimethylpyrimidin-2-yl)azanide;hydrate

InChI

InChI=1S/C12H12BrN4O2S.Na.H2O/c1-7-11(13)8(2)16-12(15-7)17-20(18,19)10-5-3-9(14)4-6-10;;/h3-6H,14H2,1-2H3;;1H2/q-1;+1;

InChI Key

RFIVRKPJMTYCIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C)Br.O.[Na+]

Origin of Product

United States

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